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molecular formula C8H5Cl3O3 B167008 2,4,6-Trichlorophenoxyacetic acid CAS No. 575-89-3

2,4,6-Trichlorophenoxyacetic acid

Cat. No. B167008
M. Wt: 255.5 g/mol
InChI Key: KZDCLQBOHGBWOI-UHFFFAOYSA-N
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Patent
US05139564

Procedure details

26.4 g (0.66 mol) of sodium hydroxide and 59.1 g (0.299 mol) of 2,4,6-trichlorophenol were respectively added to 450 ml of water for dissolution at normal temperature. Adding 28.11 g (0.299 mol) of monochloroacetic acid hereto, the reaction mixture was heated and refluxed for 9 to 10 hours, while the external temperature was maintained at 110°-120° C. On completion of the reaction, it was lowered to normal temperature to be followed by the filtration of product precipitate. The above reaction product was dissolved in 100 g of water and acidified with concentrated hydrochloric acid to obtain 70.5 g of 2,4,6-trichloropnenoxyacetic acid as a raw product.
[Compound]
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
59.1 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
28.11 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:5]=1[OH:12].Cl[CH2:14][C:15]([OH:17])=[O:16].Cl>O>[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:5]=1[O:12][CH2:14][C:15]([OH:17])=[O:16] |f:0.1|

Inputs

Step One
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
26.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
59.1 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)O
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
28.11 g
Type
reactant
Smiles
ClCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 9 to 10 hours, while the external temperature
Duration
9.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 110°-120° C
CUSTOM
Type
CUSTOM
Details
On completion of the reaction, it
FILTRATION
Type
FILTRATION
Details
to be followed by the filtration of product precipitate
CUSTOM
Type
CUSTOM
Details
The above reaction product

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)O)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70.5 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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